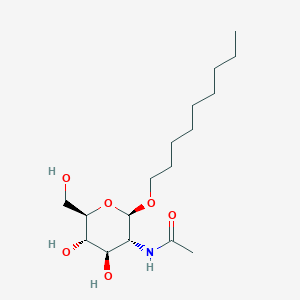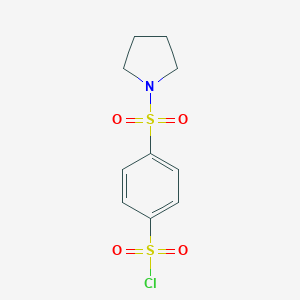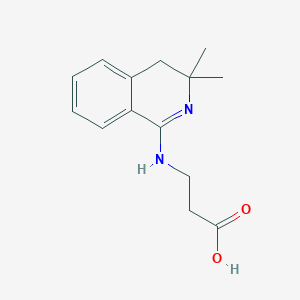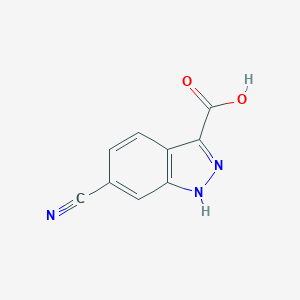
Nonyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nonyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is a carbohydrate-based surfactant. It is a nonionic detergent widely used in biochemical research for solubilizing and purifying membrane proteins and other hydrophobic molecules . This compound is known for its ability to maintain the stability and functionality of proteins during the purification process.
Mechanism of Action
Target of Action
Nonyl 2-acetamido-2-deoxy-beta-D-glucopyranoside, also known as N-((2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-(nonyloxy)tetrahydro-2H-pyran-3-yl)acetamide, is a complex compound with a unique mechanism of action. The primary targets of this compound are dynamically coordinated systems . It has been developed as a new type of cycle control method for the stabilization of these systems .
Mode of Action
The compound interacts with its targets by coordinating the system with an electrode . This interaction generates stable cycles, which are crucial for maintaining the stability of dynamically coordinated systems . The power consumption of this control method is lower than that of other methods, making it suitable for applications requiring high efficiency and low power consumption .
Biochemical Pathways
It is known that the compound plays a pivotal role in the stabilization of dynamically coordinated systems . The downstream effects of this stabilization are likely to be complex and varied, depending on the specific system .
Pharmacokinetics
It is known that the compound should be stored at 2°c - 8°c for optimal stability . This suggests that temperature and other environmental factors may significantly impact the bioavailability of the compound.
Result of Action
The primary result of the action of this compound is the generation of stable cycles in dynamically coordinated systems . This stabilization can lead to increased efficiency and reduced power consumption in these systems .
Action Environment
Environmental factors, such as temperature, can significantly influence the action, efficacy, and stability of this compound . For instance, the compound should be stored at 2°C - 8°C for optimal stability . Therefore, careful consideration of the action environment is crucial when working with this compound.
Preparation Methods
The synthesis of Nonyl 2-acetamido-2-deoxy-beta-D-glucopyranoside involves the glycosylation of 2-acetamido-2-deoxy-D-glucose with nonyl alcohol under specific reaction conditions. The process typically includes the use of a catalyst to facilitate the reaction and achieve high yields. Industrial production methods may involve medium engineering strategies such as the addition of salts, organic solvents, or ionic liquids to optimize the reaction conditions .
Chemical Reactions Analysis
Nonyl 2-acetamido-2-deoxy-beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Scientific Research Applications
Nonyl 2-acetamido-2-deoxy-beta-D-glucopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and stability of reactants.
Biology: Employed in the solubilization and purification of membrane proteins, aiding in the study of protein structure and function.
Medicine: Utilized in drug delivery systems to improve the solubility and bioavailability of hydrophobic drugs.
Industry: Applied in the formulation of detergents and cleaning agents due to its surfactant properties.
Comparison with Similar Compounds
Nonyl 2-acetamido-2-deoxy-beta-D-glucopyranoside can be compared with other similar compounds such as:
2-acetamido-2-deoxy-beta-D-glucopyranosylamine: Another carbohydrate-based surfactant with similar solubilizing properties.
2-acetamido-2-deoxy-beta-D-glucopyranose: A related compound used in similar applications but with different structural properties.
Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside: A methylated derivative with distinct solubility and stability characteristics .
This compound stands out due to its unique nonyl group, which provides enhanced hydrophobic interactions and improved solubilizing capabilities compared to its counterparts.
Properties
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-nonoxyoxan-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33NO6/c1-3-4-5-6-7-8-9-10-23-17-14(18-12(2)20)16(22)15(21)13(11-19)24-17/h13-17,19,21-22H,3-11H2,1-2H3,(H,18,20)/t13-,14-,15-,16-,17-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRCWYGGVOETGG-WRQOLXDDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60585909 |
Source


|
| Record name | Nonyl 2-acetamido-2-deoxy-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173725-28-5 |
Source


|
| Record name | Nonyl 2-acetamido-2-deoxy-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3R,8S)-2,3,5,6,7,8-Hexahydro-1H-pyrrolizin-3-yl]butan-1-one](/img/structure/B71647.png)


![2-[(4-Chlorobenzyl)sulfonyl]acetonitrile](/img/structure/B71662.png)
![Ethyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B71664.png)







